2,4-difluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a 2,4-difluorophenylsulfonamide core linked to a tetrahydrofuran (THF) derivative substituted with a 2-hydroxyethoxy group. Its structural uniqueness lies in the combination of fluorine atoms (enhancing metabolic stability and lipophilicity) and the polar hydroxyethoxy-THF moiety, which may improve solubility and target binding affinity.
Properties
IUPAC Name |
2,4-difluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO5S/c14-10-1-2-12(11(15)7-10)22(18,19)16-8-13(21-6-4-17)3-5-20-9-13/h1-2,7,16-17H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJDEXTMBQBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with a difluorophenyl group and a tetrahydrofuran moiety substituted with a hydroxyethoxy group. Its molecular formula is with a molecular weight of approximately 358.38 g/mol. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can be advantageous for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its potential as an inhibitor of various enzymes, including lipoxygenases (LOXs), which are involved in inflammatory processes. Inhibition of LOXs can lead to reduced production of inflammatory mediators such as leukotrienes, making the compound a candidate for anti-inflammatory therapies .
In Vitro Studies
Several studies have evaluated the in vitro effects of this compound on various cell lines:
- Antitumor Activity : In a study assessing antitumor properties, compounds similar to benzenesulfonamides exhibited significant cytotoxic effects against cancer cell lines with IC50 values ranging from 2.5 to 25 µg/mL, indicating potential efficacy comparable to established chemotherapeutics like Doxorubicin .
- Anti-inflammatory Effects : Research demonstrated that derivatives of benzenesulfonamides could inhibit human lipoxygenases selectively. Compounds exhibiting IC50 values in the nanomolar range were identified, suggesting that this compound might similarly modulate inflammatory pathways .
Case Studies
A significant case study involved the evaluation of a series of benzenesulfonamide derivatives for their biological activities:
- Study Findings : Among the tested compounds, those featuring similar structural motifs to our target compound displayed promising results in inhibiting platelet aggregation and reducing inflammatory mediator levels in cellular models .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar benzenesulfonamide derivatives:
Key Observations:
Structural Complexity vs. Bioactivity: The target compound’s THF-hydroxyethoxy group differentiates it from simpler analogs like 4-[5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (pyrazole core). In contrast, 2,4-difluoro-N-(2-methoxy-5-(4-methoxyquinolin-6-yl)pyridin-3-yl)benzenesulfonamide (quinoline-pyridine hybrid) demonstrates validated PI3K/mTOR inhibition, with synthesis yields of 28% . This suggests that bulkier aromatic systems may trade synthetic efficiency for target specificity.
Fluorine Substitution Patterns: The 2,4-difluoro substitution in the target compound mirrors that of 2,4-difluoro-N-(5-(3-(4-hydroxypiperidine-1-carbonyl)-4-methoxyquinolin-6-yl)-2-methoxypyridin-3-yl)benzenesulfonamide (), where fluorine atoms stabilize the sulfonamide group against metabolic degradation .
Synthetic Challenges :
- The unexpected formation of double sulfonamides (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ) highlights the reactivity of sulfonamide intermediates, necessitating precise reaction control . The target compound’s hydroxyethoxy-THF group may introduce steric hindrance, requiring optimized coupling conditions.
Research Findings and Trends
- Kinase Inhibition Potential: Analogs like 2,4-difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide () exhibit structural similarity to kinase inhibitors, suggesting the target compound could share this activity. The hydroxyethoxy group may mimic ATP-binding site interactions .
- Solubility vs. Permeability : The polar hydroxyethoxy-THF group in the target compound likely increases aqueous solubility compared to methoxy or trifluoromethyl substituents in other analogs, though this may reduce membrane permeability .
- Synthetic Yields : Many analogs report low to moderate yields (e.g., 27% for compound 15g in ), indicating challenges in sulfonamide derivatization. The target compound’s synthesis would require optimization of protecting groups for the THF-hydroxyethoxy moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
